Ethanone, 2-((6-methoxy-2-methyl-4-quinolinyl)thio)-1-phenyl-
CAS No.: 134826-35-0
Cat. No.: VC17102538
Molecular Formula: C19H17NO2S
Molecular Weight: 323.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 134826-35-0 |
|---|---|
| Molecular Formula | C19H17NO2S |
| Molecular Weight | 323.4 g/mol |
| IUPAC Name | 2-(6-methoxy-2-methylquinolin-4-yl)sulfanyl-1-phenylethanone |
| Standard InChI | InChI=1S/C19H17NO2S/c1-13-10-19(16-11-15(22-2)8-9-17(16)20-13)23-12-18(21)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
| Standard InChI Key | LYHQALUOBFIRPL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C=C(C=CC2=N1)OC)SCC(=O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Functional Group Analysis
Core Structural Features
The compound’s IUPAC name, 2-(6-methoxy-2-methylquinolin-4-yl)sulfanyl-1-phenylethanone, reflects its three primary structural components:
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Quinoline ring system: A bicyclic aromatic structure comprising a benzene ring fused to a pyridine ring, substituted with methoxy (-OCH) and methyl (-CH) groups at the 6- and 2-positions, respectively.
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Thioether linkage: A sulfur atom connecting the quinoline moiety to the ethanone group.
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Phenyl ketone: A benzoyl group (-COCH) attached to the ethanone backbone.
The canonical SMILES representation, CC1=CC(=C2C=C(C=CC2=N1)OC)SCC(=O)C3=CC=CC=C3, further clarifies the connectivity of these groups.
Functional Groups and Reactivity
The compound contains several functional groups that influence its chemical behavior:
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Ketone group (C=O): Located in the ethanone segment, this group is polar and reactive, participating in nucleophilic additions and condensations.
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Thioether (C-S-C): The sulfur bridge enhances stability compared to ethers but can undergo oxidation to sulfoxides or sulfones.
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Quinoline nitrogen: The pyridine nitrogen in the quinoline ring enables hydrogen bonding and coordination with metal ions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 323.4 g/mol |
| CAS Number | 134826-35-0 |
| XLogP3 (Partition Coefficient) | 1.77 |
| Topological Polar Surface Area | 72.48 Ų |
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis of Ethanone, 2-((6-methoxy-2-methyl-4-quinolinyl)thio)-1-phenyl-, typically involves a condensation reaction between a functionalized quinoline derivative and a thiol-containing ethanone precursor. A generalized pathway includes:
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Quinoline precursor preparation: 6-Methoxy-2-methyl-4-quinolinethiol is synthesized via cyclization of an appropriately substituted aniline derivative.
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Thioether formation: The quinolinethiol reacts with 2-bromo-1-phenylethanone under basic conditions (e.g., potassium tert-butoxide/THF) to form the thioether bond.
Critical Parameters:
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Reaction temperature (25–30°C optimal for thioether coupling).
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Solvent choice (THF or DMF enhances solubility of intermediates).
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Purification via column chromatography or recrystallization to achieve >95% purity.
Challenges in Scale-Up
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Sulfur sensitivity: The thioether group is prone to oxidation, necessitating inert atmospheres (N/Ar) during synthesis.
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Byproduct formation: Competing reactions, such as disulfide formation, require careful stoichiometric control.
Analytical Characterization
Spectroscopic Techniques
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Nuclear Magnetic Resonance (NMR):
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H NMR: Distinct signals for aromatic protons (δ 7.2–8.5 ppm), methoxy group (δ 3.8 ppm), and methyl groups (δ 2.5–2.7 ppm).
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C NMR: Peaks at δ 190–200 ppm confirm the ketone carbonyl.
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Infrared Spectroscopy (IR):
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Strong absorption at 1680–1700 cm (C=O stretch).
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Bands at 2550–2600 cm (S-H stretch absent, confirming thioether formation).
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Mass Spectrometry (MS):
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Molecular ion peak at m/z 323.4 ([M]) with fragmentation patterns consistent with quinoline and phenyl ketone moieties.
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| Property | Prediction |
|---|---|
| GI Absorption | High |
| BBB Permeability | Moderate |
| CYP450 Inhibition | CYP1A2 (Yes), CYP2C19 (Yes) |
| Lipinski Rule Compliance | 0 violations |
Limitations and Research Gaps
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In vivo toxicity data: No studies on acute/chronic toxicity are available.
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Mechanistic studies: The exact molecular targets remain unvalidated.
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